N-(4-FLUOROPHENYL)-2-[2-(PHENOXYMETHYL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDE
Overview
Description
N-(4-FLUOROPHENYL)-2-[2-(PHENOXYMETHYL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDE is a synthetic organic compound that belongs to the class of benzodiazole derivatives. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-FLUOROPHENYL)-2-[2-(PHENOXYMETHYL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDE typically involves the following steps:
Formation of Benzodiazole Core: The benzodiazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of Phenoxy Group: The phenoxy group can be introduced via nucleophilic substitution reactions using phenol derivatives and appropriate leaving groups.
Acetamide Formation: The final step involves the acylation of the benzodiazole derivative with 4-fluoroaniline and acetic anhydride or other acylating agents.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to enhance yield and purity. Continuous flow reactors and other advanced techniques may also be employed to scale up the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-FLUOROPHENYL)-2-[2-(PHENOXYMETHYL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzodiazole or phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and appropriate catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(4-FLUOROPHENYL)-2-[2-(PHENOXYMETHYL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDE has been studied for various scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacological agent for treating diseases such as cancer, inflammation, and neurological disorders.
Biology: Investigation of its effects on cellular processes and molecular pathways.
Materials Science: Exploration of its properties for use in advanced materials and nanotechnology.
Mechanism of Action
The mechanism of action of N-(4-FLUOROPHENYL)-2-[2-(PHENOXYMETHYL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, and ion channels.
Pathways: Signal transduction pathways, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chlorophenyl)-2-[2-(phenoxymethyl)-1H-1,3-benzodiazol-1-yl]acetamide
- N-(4-Methylphenyl)-2-[2-(phenoxymethyl)-1H-1,3-benzodiazol-1-yl]acetamide
Uniqueness
N-(4-FLUOROPHENYL)-2-[2-(PHENOXYMETHYL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDE is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and pharmacokinetic properties compared to its analogs.
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[2-(phenoxymethyl)benzimidazol-1-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O2/c23-16-10-12-17(13-11-16)24-22(27)14-26-20-9-5-4-8-19(20)25-21(26)15-28-18-6-2-1-3-7-18/h1-13H,14-15H2,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVPQJRLGTYVROC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CC(=O)NC4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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